tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Overview
Description
. This compound is used as an organic building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate involves several steps. One common method includes the reaction of cyclohexylmethylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. The pathways involved in its action include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate can be compared with similar compounds such as:
tert-Butyl phenylsulfonylmethylcarbamate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl phenylsulfonylmethylcarbamate: Similar structure but lacks the tert-butyl group.
tert-Butyl cyclohexylmethylcarbamate: Similar structure but lacks the phenylsulfonyl group.
The uniqueness of this compound lies in its combination of the tert-butyl, cyclohexyl, and phenylsulfonyl groups, which confer specific reactivity and properties to the compound.
Properties
IUPAC Name |
tert-butyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h5,8-9,12-14,16H,4,6-7,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYBOVSGSJNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472940 | |
Record name | tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-70-9 | |
Record name | tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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